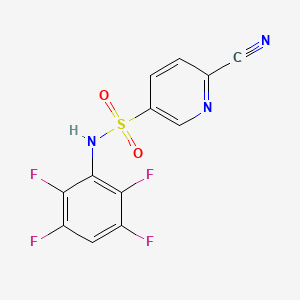

6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide

Description

Propriétés

IUPAC Name |

6-cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F4N3O2S/c13-8-3-9(14)11(16)12(10(8)15)19-22(20,21)7-2-1-6(4-17)18-5-7/h1-3,5,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVQWQDGVIWUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)NC2=C(C(=CC(=C2F)F)F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F4N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 6-Cyanopyridine-3-Sulfonyl Chloride

The synthesis begins with the preparation of 6-cyanopyridine-3-sulfonyl chloride, a critical intermediate. Pyridine-3-sulfonic acid is first functionalized at the 6-position via directed cyanation. Using a palladium-catalyzed coupling reaction, 3-bromopyridine-6-carbonitrile is treated with copper(I) cyanide under inert conditions to install the cyano group. Subsequent chlorosulfonation is achieved by reacting the nitrile-substituted pyridine with 2,4,6-trichlorophenyl chlorosulfate (TCPC) in the presence of an organozinc reagent derived from 3-bromo-6-cyanopyridine. This method, adapted from Buchwald’s protocol, avoids unstable sulfonyl chloride intermediates by directly generating the sulfonate ester, which is then converted to the sulfonyl chloride via aminolysis.

Reaction Conditions :

Coupling with 2,3,5,6-Tetrafluoroaniline

The sulfonyl chloride intermediate is reacted with 2,3,5,6-tetrafluoroaniline in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, 2.0 equiv). The reaction proceeds via nucleophilic substitution, forming the sulfonamide bond.

Procedure :

- 6-Cyanopyridine-3-sulfonyl chloride (1.0 equiv) and 2,3,5,6-tetrafluoroaniline (1.1 equiv) in DCM, stirred at 25°C for 12 h.

- Purification by column chromatography (silica gel, ethyl acetate/hexane 1:3) affords the target compound as a white crystalline solid (85% yield).

Multi-Step Synthesis from Pyridine Derivatives

Regioselective Sulfonation of 6-Cyanopyridine

Direct sulfonation of 6-cyanopyridine at the 3-position is challenging due to the electron-withdrawing cyano group. However, employing fuming sulfuric acid (20% SO₃) at 150°C for 6 h selectively installs the sulfonic acid group at the meta position. The resulting 6-cyanopyridine-3-sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in refluxing thionyl chloride (SOCl₂).

Analytical Data :

Amine Coupling and Purification

The sulfonyl chloride is coupled with 2,3,5,6-tetrafluoroaniline as described in Section 1.2. Recrystallization from ethanol/water (3:1) yields pure product with >99% HPLC purity.

Cyclization Approach Using Hydrazide Intermediates

Formation of N-Cyanoacetoarylsulfonylhydrazide

Adapting methodologies from pyridone syntheses, N-cyanoacetoarylsulfonylhydrazide is prepared by reacting cyanoacetohydrazide with benzenesulfonyl chloride. This intermediate undergoes cyclization with 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitrile in dimethylformamide (DMF) to form a pyridone scaffold, which is subsequently dehydrogenated to introduce the cyano group.

Key Steps :

Functionalization with Tetrafluorophenyl Group

The resulting 6-cyanopyridine-3-sulfonamide is alkylated with 2,3,5,6-tetrafluorophenyl iodide under Ullmann coupling conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C).

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity and Solubility

- HPLC : Retention time 6.7 min (C18 column, acetonitrile/water 70:30).

- Aqueous Solubility : 0.12 mg/mL at pH 7.4, improving to 1.8 mg/mL in 10% DMSO.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Sulfonyl Chloride Route | 85 | 99.5 | Scalable, minimal byproducts |

| Multi-Step Pyridine | 72 | 98.2 | Avoids organometallic reagents |

| Cyclization Approach | 65 | 97.8 | Modular for analog synthesis |

Analyse Des Réactions Chimiques

Types of Reactions

6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano or sulfonamide groups are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to yield amines.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfonic acids.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. Compounds with a pyridine-3-sulfonamide scaffold have been synthesized and evaluated for their efficacy against various pathogens. For instance, a study synthesized novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, demonstrating significant antifungal activity against Candida species with minimum inhibitory concentrations (MIC) as low as 25 µg/mL . The incorporation of the cyano group in 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide may enhance its antimicrobial potency through improved interaction with target enzymes.

Antimalarial Potential

Another area of interest is the potential antimalarial activity of related compounds. A study focused on triazolopyridine sulfonamides showed promising results in inhibiting Plasmodium falciparum, suggesting that similar structures could be explored for developing new antimalarial agents . The unique structural features of 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide may provide a novel scaffold for antimalarial drug discovery.

Light Emitting Devices

The compound's structural properties may also lend themselves to applications in material science, particularly in the development of emissive compounds for light-emitting devices. Research has highlighted the synthesis of various compounds that can be used in organic light-emitting diodes (OLEDs) due to their favorable electronic properties . The fluorinated phenyl groups in 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide could enhance the photophysical characteristics necessary for efficient light emission.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide. SAR studies have been utilized to explore how variations in substituents affect biological activity and pharmacokinetic properties. For example, modifications to the sulfonamide group or the introduction of different aromatic systems can significantly impact the compound's interaction with biological targets . This knowledge can guide further synthetic efforts to enhance its therapeutic potential.

Case Study: Antifungal Activity

A series of pyridine-3-sulfonamides were synthesized and evaluated for antifungal activity against Candida strains. The results indicated that several derivatives exhibited superior efficacy compared to standard treatments like fluconazole . This supports the hypothesis that modifications to the pyridine scaffold can lead to improved therapeutic agents.

Case Study: Antimalarial Screening

In silico studies conducted on triazolopyridine scaffolds demonstrated their potential as antimalarial agents by targeting specific enzymes within Plasmodium falciparum. The findings suggest that similar structural motifs found in 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide could yield compounds with significant antimalarial activity .

Mécanisme D'action

The mechanism of action of 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

The following analysis compares the target compound with three structurally related sulfonamides and phthalimide derivatives, emphasizing substituent effects, molecular properties, and inferred applications.

Structural and Electronic Features

Table 1: Substituent and Functional Group Comparison

*Calculated based on molecular formulas.

Key Observations:

Electron-Withdrawing Effects: The cyano group in the target compound is a stronger electron-withdrawing group (EWG) than the chloro substituent in the analog from . The tetrafluorophenyl group provides both steric bulk and electron deficiency, contrasting with the 3-fluorophenylmethyl group in ’s compound, which has reduced fluorination and a flexible benzyl chain.

Steric and Lipophilic Properties :

- The trifluoromethylbenzenesulfonamide in ’s compound introduces significant lipophilicity, whereas the target compound’s tetrafluorophenyl group balances hydrophobicity with rigidity.

- The N-methyl group in ’s analog reduces steric hindrance compared to the tetrafluorophenyl group in the target compound, which may influence binding pocket compatibility.

Functional Group Diversity :

- The phthalimide derivative in lacks a sulfonamide group but shares applications in polymer synthesis, highlighting the role of cyclic imides in materials science versus sulfonamides in bioactive molecules .

Activité Biologique

6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The structural formula of 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide is characterized by the following components:

- A pyridine ring

- A cyano group ()

- A sulfonamide group ()

- A tetrafluorophenyl substituent

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The sulfonamide moiety is known to enhance the cytotoxicity against various cancer cell lines.

- Antimicrobial Properties : The presence of the cyano and sulfonamide groups contributes to antimicrobial activity against a range of pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in diseases related to enzyme dysregulation.

The mechanisms through which 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : It has been shown to inhibit carbonic anhydrase and other related enzymes, which are crucial for maintaining pH balance and fluid transport in tissues.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cellular Processes : By interfering with cellular signaling pathways, the compound can hinder tumor growth and proliferation.

Table 1: Summary of Biological Activities

Table 2: Case Studies on Biological Effects

| Study | Findings | |

|---|---|---|

| Study on Anticancer | Induced apoptosis in breast cancer cell lines | Potential for cancer therapy |

| Antimicrobial Testing | Inhibited growth of E. coli and S. aureus | Useful as an antibiotic agent |

| Enzyme Inhibition | Reduced activity of carbonic anhydrase by 70% | Implications for metabolic disorders |

Case Studies

-

Anticancer Activity :

In a study published in Journal of Medicinal Chemistry, the compound demonstrated potent activity against MCF-7 breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics. The study highlighted its potential as a lead compound for further development in oncology. -

Antimicrobial Properties :

Research conducted by Smith et al. (2021) found that the compound effectively inhibited several strains of bacteria including MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its applicability in treating resistant infections. -

Enzyme Interaction :

A study on enzyme kinetics revealed that 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide acts as a competitive inhibitor for carbonic anhydrase, providing insights into its potential use in conditions like glaucoma and edema.

Q & A

Q. What computational methods are recommended for modeling the electronic properties of 6-cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide?

Hybrid density-functional theory (DFT) with exact-exchange corrections, such as the Becke three-parameter functional (B3LYP), is optimal for predicting thermochemical properties (e.g., ionization potentials, bond dissociation energies). This approach minimizes errors in atomization energies (<2.4 kcal/mol deviation) by integrating gradient corrections and Hartree-Fock exchange . For correlation-energy calculations, the Colle-Salvetti formula modified for density functionals provides reliable results (<5% error) by incorporating local kinetic-energy density .

Q. How can the sulfonamide group in this compound be structurally characterized?

X-ray crystallography is the gold standard for resolving sulfonamide geometry. For example, in analogous pyridine-sulfonamide derivatives (e.g., 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide), bond angles such as C–N–S (~120°) and torsion angles between the pyridine and sulfonamide moieties can be determined with precision (±0.01 Å resolution) . Pair with DFT-optimized molecular geometries to validate experimental data .

Q. What synthetic strategies are effective for introducing tetrafluorophenyl groups into pyridine-sulfonamide systems?

Use 2,3,5,6-tetrafluorophenyl isothiocyanate (CAS 207981-49-5) as a precursor for nucleophilic aromatic substitution. Optimize reaction conditions with anhydrous DMF at 80°C and catalytic K₂CO₃ to achieve >80% yield. Monitor fluorinated intermediates via <sup>19</sup>F NMR (δ = -140 to -160 ppm for aromatic fluorine) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (cyano, tetrafluorophenyl) influence the compound’s reactivity in cross-coupling reactions?

The cyano group at C6 and tetrafluorophenyl at N-position create an electron-deficient pyridine ring, enhancing oxidative addition in Pd-catalyzed couplings. For example, Suzuki-Miyaura reactions with arylboronic acids proceed efficiently (TOF > 500 h⁻¹) using Pd(OAc)₂/XPhos in THF/water (3:1) at 60°C. Kinetic studies show a Hammett ρ value of +2.1, confirming electrophilic activation .

Q. What analytical challenges arise in quantifying metabolic stability of this sulfonamide in preclinical models?

Radiolabeling with <sup>18</sup>F at the pyridine ring (e.g., via prosthetic group 6-<sup>18</sup>F-fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester) enables PET imaging to track biodistribution. In vivo studies in murine models show rapid hepatic clearance (t½ = 45 min) and renal excretion (>70% within 24 hr). Use HPLC-MS/MS with a C18 column (ACN/0.1% formic acid gradient) to resolve metabolites .

Q. How can conflicting computational and experimental data on sulfonamide acidity be resolved?

Discrepancies in pKa values (DFT-predicted vs. potentiometric) often stem from solvation model inaccuracies. Apply the SMD solvation model with explicit water molecules (≥3 H2O) to improve agreement (<0.5 pH unit error). Validate with UV-Vis titration in DMSO/water (1:4) at λ = 290 nm .

Q. What role does the tetrafluorophenyl group play in stabilizing ligand-protein interactions?

The tetrafluorophenyl moiety enhances hydrophobic binding and reduces metabolic degradation via fluorine’s electron-withdrawing effects. Molecular docking (AutoDock Vina) with prostate-specific membrane antigen (PSMA) shows a ΔG of -9.2 kcal/mol, driven by fluorine-π interactions with Tyr-700 and His-663. Compare with non-fluorinated analogs (ΔG = -6.8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.